molecular formula C₁₆H₁₆O₁₀ B1663418 3-Carboxyumbelliferyl beta-D-galactopyranoside CAS No. 64664-99-9

3-Carboxyumbelliferyl beta-D-galactopyranoside

Cat. No. B1663418
CAS RN: 64664-99-9
M. Wt: 368.29 g/mol
InChI Key: HGMXXIAQZWTZLR-WUGLTUCPSA-N
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Description

3-Carboxyumbelliferyl beta-D-galactopyranoside is a water-soluble, blue-fluorogenic enzyme substrate for beta-galactosidase . It is a conjugate of BSA (bovine serum albumin, MW = 66.4K) and the beta-galactosidase substrate carboxyumbelliferyl beta-D-galactopyranoside . This compound can be used to measure extracellular β-galactosidase activity, measure lacY permease activity, for microinjection analyses, or measure cell disruption or lysis .


Molecular Structure Analysis

The empirical formula of 3-Carboxyumbelliferyl beta-D-galactopyranoside is C16H16O10 . Its molecular weight is 368.29 .


Chemical Reactions Analysis

3-Carboxyumbelliferyl beta-D-galactopyranoside is a substrate for β-galactosidase . The fluorescence spectrum for 3-carboxyumbelliferone, a product of the reaction, is pH-dependent .


Physical And Chemical Properties Analysis

The melting point of 3-Carboxyumbelliferyl beta-D-galactopyranoside is 186-190 °C (lit.) . It is soluble in water . The fluorescence spectrum for 3-carboxyumbelliferone is pH-dependent .

Scientific Research Applications

Application 1: Detection of Extracellular β-galactosidase Activity

  • Summary of the Application : 3-Carboxyumbelliferyl β-D-galactopyranoside is used as a substrate for β-galactosidase . It is used in the detection of extracellular β-galactosidase activity in enzyme-linked antibody systems .
  • Methods of Application : The substrate is added to the system where β-galactosidase is expected. The enzyme cleaves the substrate, resulting in a fluorescent product that can be detected and measured .
  • Results or Outcomes : The fluorescence intensity correlates with the amount of β-galactosidase present, providing a quantitative measure of the enzyme’s activity .

Application 2: Measurement of lacY Permease Activity

  • Summary of the Application : 3-Carboxyumbelliferyl β-D-galactopyranoside is used to measure the activity of lacY permease, a protein involved in lactose transport in bacteria .
  • Methods of Application : The substrate is added to bacterial cells expressing lacY permease. The permease transports the substrate into the cell, where it is cleaved by β-galactosidase, producing a fluorescent product .
  • Results or Outcomes : The fluorescence intensity provides a quantitative measure of lacY permease activity .

properties

IUPAC Name

2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O10/c17-5-10-11(18)12(19)13(20)16(26-10)24-7-2-1-6-3-8(14(21)22)15(23)25-9(6)4-7/h1-4,10-13,16-20H,5H2,(H,21,22)/t10-,11+,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMXXIAQZWTZLR-WUGLTUCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436082
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboxyumbelliferyl beta-D-galactopyranoside

CAS RN

64664-99-9
Record name 3-Carboxyumbelliferyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Carboxyumbelliferyl beta-D-galactopyranoside
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Reactant of Route 6
3-Carboxyumbelliferyl beta-D-galactopyranoside

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